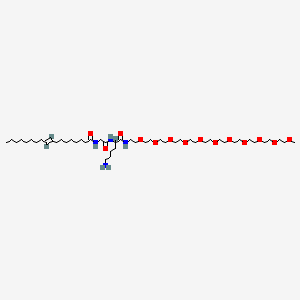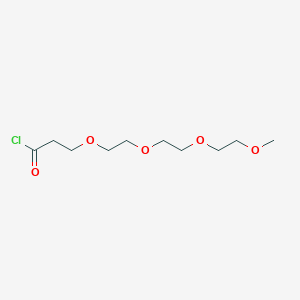
2,5,8,11-Tetraoxatetradecan-14-oyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5,8,11-Tetraoxatetradecan-14-oyl chloride is a chemical compound with the molecular formula C10H19ClO5. It is known for its unique structure, which includes multiple ether linkages and a terminal acyl chloride group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,5,8,11-Tetraoxatetradecan-14-oyl chloride can be synthesized from 2,5,8,11-tetraoxatetradecan-14-oic acid. The synthesis involves the conversion of the carboxylic acid group to an acyl chloride group using thionyl chloride (SOCl2) as the reagent. The reaction is typically carried out in an inert solvent such as methylene chloride (CH2Cl2) at low temperatures (0 to 5°C) to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for reagent addition and temperature control is common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
2,5,8,11-Tetraoxatetradecan-14-oyl chloride primarily undergoes nucleophilic substitution reactions due to the presence of the reactive acyl chloride group. It can react with various nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters .
Common Reagents and Conditions
Amines: React with this compound to form amides. The reaction is typically carried out in the presence of a base such as triethylamine (TEA) to neutralize the hydrochloric acid formed.
Alcohols: React to form esters. The reaction is often catalyzed by a base like pyridine.
Thiols: React to form thioesters. The reaction conditions are similar to those used for alcohols.
Major Products
The major products formed from these reactions include amides, esters, and thioesters, depending on the nucleophile used. These products are valuable intermediates in organic synthesis and have various applications in pharmaceuticals and materials science.
Applications De Recherche Scientifique
2,5,8,11-Tetraoxatetradecan-14-oyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the tetraoxatetradecanoyl group into molecules. It is also used in the preparation of polymers and other advanced materials.
Biology: Employed in the modification of biomolecules such as proteins and peptides to study their structure and function.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 2,5,8,11-Tetraoxatetradecan-14-oyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules. The acyl chloride group is highly reactive and can form stable amide, ester, or thioester linkages with nucleophiles. This reactivity makes it a valuable tool in chemical synthesis and modification of biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5,8,11-Tetraoxatetradecan-14-oic acid: The precursor to 2,5,8,11-Tetraoxatetradecan-14-oyl chloride, differing by the presence of a carboxylic acid group instead of an acyl chloride group.
2,5,8,11-Tetraoxatetradecan-14-ol: An alcohol derivative with a hydroxyl group instead of an acyl chloride group.
Uniqueness
This compound is unique due to its high reactivity and ability to form stable covalent bonds with a variety of nucleophiles. This makes it a versatile reagent in organic synthesis and a valuable tool in the modification of biomolecules for research and industrial applications .
Propriétés
IUPAC Name |
3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propanoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClO5/c1-13-4-5-15-8-9-16-7-6-14-3-2-10(11)12/h2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLAPNJROIALSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCC(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
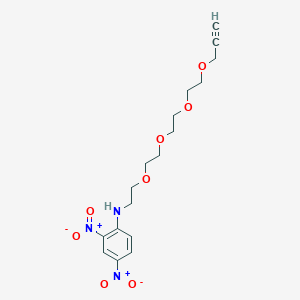
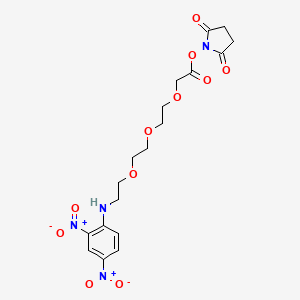
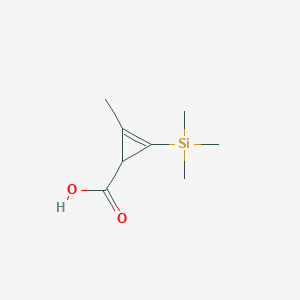
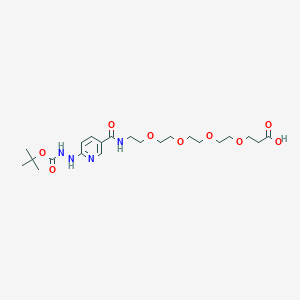
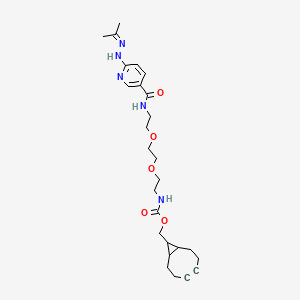

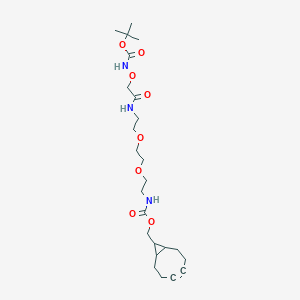
![[(1S,4Z)-cyclooct-4-en-1-yl]methyl N-[2-[2-[2-[(2-aminooxyacetyl)amino]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8114820.png)
![[(4Z)-cyclooct-4-en-1-yl]methyl N-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8114838.png)
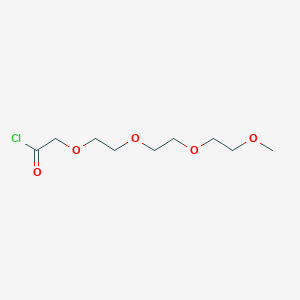

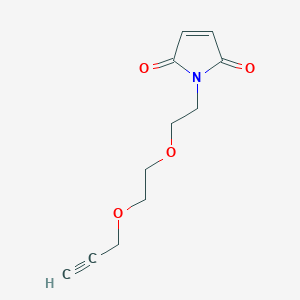
![1-Butanone,4-amino-1-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-](/img/structure/B8114863.png)
